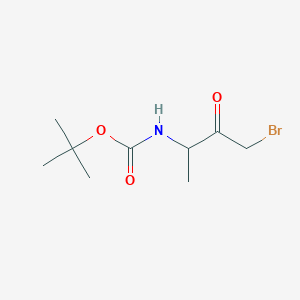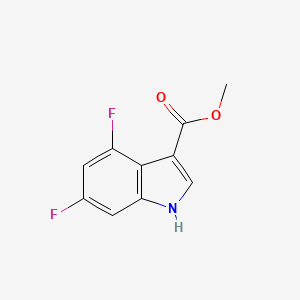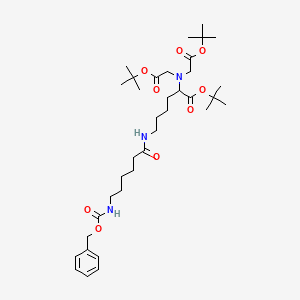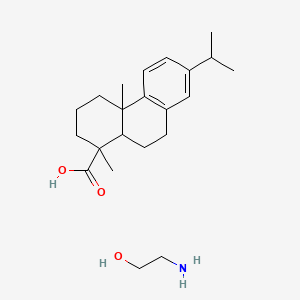
3,5-Dinitropyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dinitropyridine-4-carbonitrile: is a chemical compound with the molecular formula C6H2N4O4 and a molecular weight of 194.10 g/mol . It is a useful research chemical, often utilized as a building block in various chemical syntheses. The compound is characterized by the presence of two nitro groups at the 3 and 5 positions of the pyridine ring and a cyano group at the 4 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitropyridine-4-carbonitrile typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Further nitration of 3-nitropyridine can produce 3,5-dinitropyridine . The nitration process can be optimized by using trifluoroacetic anhydride as a solvent, which enhances the yield of nitropyridine derivatives .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Safety measures are crucial due to the handling of reactive nitrating agents and the potential for hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dinitropyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst or other reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 3,5-diaminopyridine-4-carbonitrile.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3,5-Dinitropyridine-4-carbonitrile is used as a building block in the synthesis of complex heterocyclic compounds. It is involved in cycloaddition reactions to form polycyclic systems, which are valuable in the development of new materials and pharmaceuticals .
Biology and Medicine: The compound’s derivatives have shown potential in biological applications, including antimicrobial and anticancer activities. The nitro groups can be modified to enhance biological activity and target specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and polymers. Its reactivity makes it a versatile intermediate in various chemical processes .
Mécanisme D'action
The mechanism of action of 3,5-Dinitropyridine-4-carbonitrile involves its ability to undergo nucleophilic substitution and reduction reactions. The nitro groups can be reduced to amino groups, which can then interact with biological targets such as enzymes and receptors. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
3-Nitropyridine: Lacks the second nitro group and cyano group, making it less reactive.
4-Cyanopyridine: Lacks the nitro groups, resulting in different chemical properties and reactivity.
3,5-Dinitropyridine: Similar structure but without the cyano group, affecting its reactivity and applications.
Uniqueness: 3,5-Dinitropyridine-4-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
98138-12-6 |
|---|---|
Formule moléculaire |
C6H2N4O4 |
Poids moléculaire |
194.10 g/mol |
Nom IUPAC |
3,5-dinitropyridine-4-carbonitrile |
InChI |
InChI=1S/C6H2N4O4/c7-1-4-5(9(11)12)2-8-3-6(4)10(13)14/h2-3H |
Clé InChI |
FWJDXUPUORMCPP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)[N+](=O)[O-])C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-[3-(2-pyridyl)phenyl]acetic Acid](/img/structure/B15125359.png)
![14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol](/img/structure/B15125365.png)


![tert-butyl N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]carbamate](/img/structure/B15125398.png)

![1-Naphthalenesulfonic acid, 6-[(2,4-dimethyl-6-sulfophenyl)azo]-5-hydroxy-, disodium salt](/img/structure/B15125415.png)


![3,4,5-trihydroxy-6-[4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B15125440.png)
![Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel-](/img/structure/B15125460.png)


![(5Z,11alpha,13E,15S)-11,15-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9-oxo-prosta-5,13-dien-1-oic Acid](/img/structure/B15125472.png)
